PR-619

Vue d'ensemble

Description

PR-619 est un inhibiteur de petite molécule connu pour son activité à large spectre contre les enzymes de déubiquitinylation. Ces enzymes jouent un rôle crucial dans la modification post-traductionnelle des protéines par l'ajout et l'élimination de l'ubiquitine, une petite protéine régulatrice. This compound est particulièrement important dans l'étude des processus cellulaires impliquant l'ubiquitine et les protéines de type ubiquitine, qui sont essentielles pour la dégradation des protéines, la transduction du signal et les réponses immunitaires .

Méthodes De Préparation

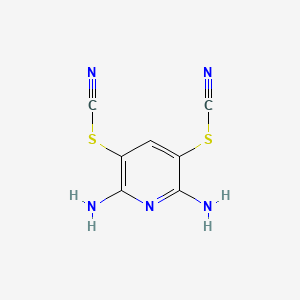

PR-619, connu chimiquement sous le nom de 2,6-diamino-3,5-dithiocyanopyridine, peut être synthétisé par une série de réactions chimiques impliquant l'introduction de groupes thiocyanate sur un cycle pyridine. La voie de synthèse implique généralement la réaction de 2,6-diaminopyridine avec du thiocyanogène dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour obtenir un rendement et une pureté élevés, tels que l'ajustement de la température, du solvant et du temps de réaction .

Analyse Des Réactions Chimiques

PR-619 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où les groupes thiocyanate sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le système ubiquitine-protéasome et le rôle des enzymes de déubiquitinylation dans la régulation des protéines.

Biologie : this compound est utilisé dans des études cellulaires pour étudier les effets de l'ubiquitine et des protéines de type ubiquitine sur les processus cellulaires tels que la dégradation des protéines, la transduction du signal et les réponses immunitaires.

Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à des voies d'ubiquitine dysrégulées, y compris le cancer et les troubles neurodégénératifs.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les enzymes de déubiquitinylation .

Mécanisme d'action

This compound exerce ses effets en inhibant les enzymes de déubiquitinylation, qui sont responsables de l'élimination de l'ubiquitine des protéines cibles. Cette inhibition conduit à l'accumulation de protéines polyubiquitinées, affectant divers processus cellulaires. This compound cible plusieurs enzymes de déubiquitinylation, y compris les membres des sous-familles de la protéase spécifique de l'ubiquitine et de l'hydrolase C-terminale de l'ubiquitine. La large spécificité et l'inhibition réversible du composé en font un outil précieux pour l'étude du système ubiquitine-protéasome .

Applications De Recherche Scientifique

Applications in Cancer Research

2.1 Induction of Ferroptosis in Colon Cancer

Recent studies have demonstrated that PR-619 can effectively induce ferroptosis in colon cancer cells. This process is characterized by the accumulation of lipid peroxides to lethal levels, leading to cell death. The study found that this compound treatment resulted in:

- Increased infiltration of CD8^+ T cells .

- Enhanced release of anti-tumor cytokines .

- Degradation of GPX4 , a protein associated with poor prognosis in colon cancer .

Table 1: Effects of this compound on Colon Cancer Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| CD8^+ T cell infiltration | Low | High |

| Anti-tumor cytokine release | Baseline | Increased |

| GPX4 protein levels | High | Reduced |

2.2 Anti-Tumor Effects in Urothelial Carcinoma

In another study focusing on urothelial carcinoma (UC), this compound was shown to induce cytotoxicity and apoptosis in UC cells through:

- Dose-dependent effects on cell viability.

- Cell cycle arrest at the G0/G1 phase .

- Activation of endoplasmic reticulum (ER) stress pathways leading to apoptosis .

Table 2: this compound Effects on Urothelial Carcinoma Cells

| Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 7.5 | 60 | 30 |

| 15 | 30 | 70 |

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties, particularly in models of glaucoma. The compound has shown promise in enhancing the survival of retinal ganglion cells (RGCs) through:

- Modulation of parkin-mediated mitophagy , which is crucial for mitochondrial health.

- Reduction of excitotoxicity-induced damage to RGCs .

Table 3: Neuroprotective Effects of this compound on Retinal Ganglion Cells

| Treatment Condition | RGC Survival Rate (%) | LC3-II/LC3-I Ratio |

|---|---|---|

| Control | 40 | 0.5 |

| Glutamate Excitotoxicity | 20 | 0.3 |

| This compound Treatment | 70 | 1.5 |

Case Studies

4.1 Chondrosarcoma Treatment

A study on chondrosarcoma revealed that this compound effectively reduced cell viability and induced apoptosis in human chondrosarcoma cell lines. The compound's mechanism involved:

4.2 Bladder Cancer Synergy with Cisplatin

Another investigation highlighted the synergistic effects of this compound when combined with cisplatin in treating bladder cancer. The combination therapy showed enhanced cytotoxicity compared to either agent alone, indicating a potential strategy for improving treatment outcomes .

Mécanisme D'action

PR-619 exerts its effects by inhibiting deubiquitylating enzymes, which are responsible for removing ubiquitin from target proteins. This inhibition leads to the accumulation of polyubiquitinated proteins, affecting various cellular processes. This compound targets multiple deubiquitylating enzymes, including members of the ubiquitin-specific protease and ubiquitin C-terminal hydrolase subfamilies. The compound’s broad specificity and reversible inhibition make it a valuable tool for studying the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

PR-619 est unique en raison de son activité à large spectre et de son inhibition réversible des enzymes de déubiquitinylation. Les composés similaires comprennent :

Etoposide : Un poison de la topoisomérase II qui affecte également le système ubiquitine-protéasome mais qui a un mécanisme d'action différent.

MG-132 : Un inhibiteur du protéasome qui empêche la dégradation des protéines ubiquitinées mais qui n'inhibe pas directement les enzymes de déubiquitinylation.

Inhibiteurs de USP7 : Ces inhibiteurs ciblent des enzymes de déubiquitinylation spécifiques mais manquent de l'activité à large spectre de this compound .

La large spécificité et l'inhibition réversible de this compound en font un outil polyvalent pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

PR-619 is a potent inhibitor of deubiquitinating enzymes (DUBs) that has garnered attention for its potential anti-tumor effects across various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in enhancing the efficacy of other therapeutic agents.

This compound exerts its biological activity primarily through the inhibition of DUBs, leading to the accumulation of polyubiquitinated proteins. This accumulation triggers endoplasmic reticulum (ER) stress and activates various cellular stress responses, which are critical in mediating its anti-cancer effects.

Key Mechanisms:

- Induction of Apoptosis : this compound activates apoptotic pathways by promoting caspase activation and PARP cleavage, which are essential for programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- ER Stress Response : The compound activates stress-related proteins such as IRE1, GRP78, and CHOP, which are involved in the ER stress response and apoptosis.

Effects on Cancer Cell Lines

Numerous studies have investigated the impact of this compound on various cancer cell lines. Below is a summary of findings from notable studies:

Table 1: Effects of this compound on Different Cancer Cell Lines

Case Studies

-

Chondrosarcoma Study :

- In vitro studies using human chondrosarcoma cell lines (JJ012 and SW1353) showed that treatment with this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry indicated increased apoptosis rates after 48 hours of treatment, correlating with elevated levels of cleaved caspase-3 and PARP .

- Urothelial Carcinoma Study :

- Combination Therapy with Cisplatin :

Research Findings

Recent investigations have provided insights into the broader implications of this compound's biological activity:

- Cytotoxicity and Apoptosis : Studies consistently show that this compound induces significant cytotoxic effects across various cancer types, primarily through apoptosis mediated by ER stress pathways .

- Cell Cycle Dynamics : The compound effectively halts cell cycle progression at critical checkpoints (G0/G1 phase), which is crucial for preventing tumor growth .

Propriétés

IUPAC Name |

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOBLNBVNROVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1SC#N)N)N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384716 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2645-32-1 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.